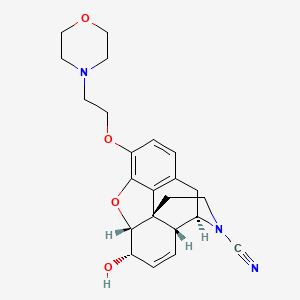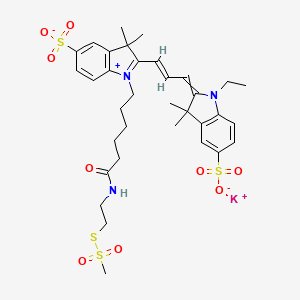![molecular formula C15H14N2 B13438085 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a pyridine ring, with a methyl group at the 6-position and an o-tolyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyridines, including 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine. Common methods include:
Condensation Reactions: The reaction of 2-aminopyridine with halo-carbonyl compounds.
Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.
Oxidative Coupling: Using transition metal catalysts to facilitate the coupling of 2-aminopyridine with various aromatic ketones.
Industrial Production Methods
Industrial production methods often involve the use of scalable and eco-friendly protocols. For example, the use of green solvents and catalyst-free reactions has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution: Reactions involving the substitution of functional groups on the imidazo[1,2-a]pyridine scaffold.
Cyclization: Intramolecular cyclization reactions to form fused bicyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, aldehydes, isonitriles, and halo-carbonyl compounds . Reaction conditions often involve mild temperatures and the use of green solvents to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the VEGFR2 receptors, inhibiting tumor cell growth and angiogenesis . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Zolpidem: Used in the treatment of insomnia.
Alpidem: An anxiolytic agent.
Necopidem and Saripidem: Anxiolytic agents.
These compounds share a similar imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-8-15-16-14(10-17(15)9-11)13-6-4-3-5-12(13)2/h3-10H,1-2H3 |
InChI Key |
HMYBHNZSRDTKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)

![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
